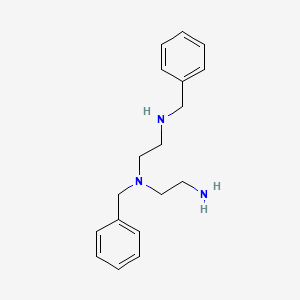
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two benzyl groups attached to an ethane-1,2-diamine backbone, with an additional aminoethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction rate and selectivity. Additionally, purification of the product can be achieved through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups through reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Benzyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in the production of plastics.
Wirkmechanismus
The mechanism by which N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions and biomolecules. The compound’s amino and benzyl groups allow it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-Aminoethyl)-N1,N2-dimethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-diethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-dipropylethane-1,2-diamine
Uniqueness
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is unique due to the presence of benzyl groups, which enhance its ability to form stable complexes with metal ions and biomolecules. This structural feature distinguishes it from other similar compounds, which may have different alkyl groups instead of benzyl groups. The benzyl groups also contribute to the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes.
Eigenschaften
Molekularformel |
C18H25N3 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N'-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H25N3/c19-11-13-21(16-18-9-5-2-6-10-18)14-12-20-15-17-7-3-1-4-8-17/h1-10,20H,11-16,19H2 |
InChI-Schlüssel |
ALFBPTKBTPIULR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCN(CCN)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



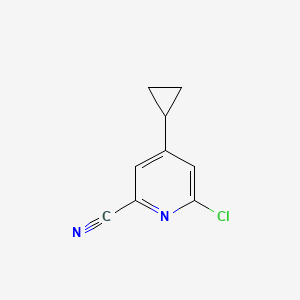
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)

![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
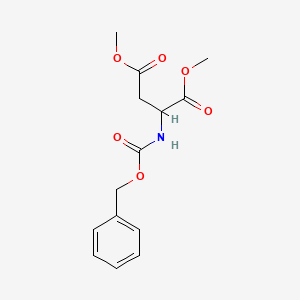
![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
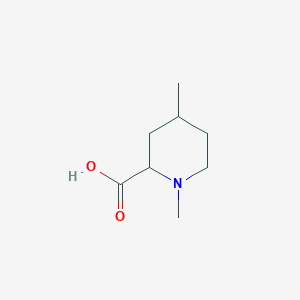
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)


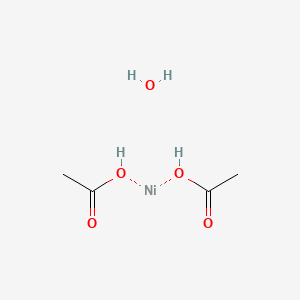
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
